Cas no 910442-16-9 (7-Chloro-3-methyl-1H-indole-2-carbaldehyde)

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted indole core with a formyl functional group at the 2-position. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both chloro and methyl substituents enhances its reactivity, enabling selective modifications for complex molecule construction. This compound exhibits high purity and stability, ensuring reliable performance in coupling reactions, cyclizations, and other transformations. Its well-defined molecular structure facilitates precise derivatization, making it a preferred choice for researchers in medicinal chemistry and material science applications.
7-Chloro-3-methyl-1H-indole-2-carbaldehyde structure
910442-16-9 structure
Product Name:7-Chloro-3-methyl-1H-indole-2-carbaldehyde
CAS No:910442-16-9
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD08361795
CID:798095
PubChem ID:17750925
Update Time:2025-05-23

7-Chloro-3-methyl-1H-indole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
    • 1H-Indole-2-carboxaldehyde,7-chloro-3-methyl-
    • LS-04132
    • 910442-16-9
    • AKOS005174053
    • CS-0374094
    • 7-Chloro-3-methyl-1H-indole-2-carbaldehyde, AldrichCPR
    • FT-0683686
    • DTXSID20590776
    • MFCD08361795
    • ALBB-013300
    • 1H-indole-2-carboxaldehyde, 7-chloro-3-methyl-
    • MDL: MFCD08361795
    • Inchi: 1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3
    • InChI Key: FLYFADJEUDJOJU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NC(C=O)=C2C

Computed Properties

  • Exact Mass: 193.02900
  • Monoisotopic Mass: 193.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.365
  • Boiling Point: 377.8°Cat760mmHg
  • Flash Point: 182.3°C
  • Refractive Index: 1.703
  • PSA: 32.86000
  • LogP: 2.94220

7-Chloro-3-methyl-1H-indole-2-carbaldehyde Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • HazardClass:IRRITANT

7-Chloro-3-methyl-1H-indole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Chloro-3-methyl-1H-indole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:910442-16-9)7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Order Number:A1197914
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):361.0
Email:sales@amadischem.com

Additional information on 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

7-Chloro-3-methyl-1H-indole-2-carbaldehyde: A Comprehensive Overview

7-Chloro-3-methyl-1H-indole-2-carbaldehyde, also known by its CAS number 910442-16-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The indole moiety, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, serves as a scaffold for numerous bioactive molecules.

The indole aldehyde functional group in 7-Chloro-3-methyl-1H-indole-2-carbaldehyde adds another layer of complexity to its structure, making it a valuable compound for both synthetic and medicinal chemistry applications. The presence of the aldehyde group introduces reactivity that can be exploited in various chemical transformations, such as condensation reactions or reductions, to generate more complex structures. Additionally, the chloro and methyl substituents at positions 7 and 3, respectively, contribute to the compound's unique physicochemical properties and biological profile.

Recent studies have highlighted the potential of chlorinated indole compounds in drug discovery, particularly in the development of anticancer agents. The substitution pattern in 7-Chloro-3-methyl-1H-indole-2-carbaldehyde allows for fine-tuning of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it an attractive candidate for further exploration in preclinical models.

In terms of synthesis, researchers have developed efficient methods to prepare 7-Chloro-3-methyl-1H-indole-2-carbaldehyde. One common approach involves the Friedländer synthesis, which utilizes o-amino aryl aldehydes and ketones as precursors. This method not only provides access to the desired compound but also allows for the introduction of various substituents to explore structure–activity relationships (SAR). Another promising strategy is the use of transition metal-catalyzed coupling reactions, which enable the construction of complex indole derivatives with high precision.

The biological evaluation of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde has revealed intriguing findings. In vitro assays have demonstrated its ability to inhibit key enzymes associated with cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). These findings suggest that the compound may possess anti-proliferative and pro-apoptotic effects on cancer cells. Furthermore, preliminary studies indicate that it exhibits selectivity towards cancer cells over normal cells, which is a desirable trait for potential anticancer therapies.

Beyond its therapeutic potential, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde has also found applications in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis or sensor development. Researchers have explored its coordination behavior with transition metals such as copper and zinc, uncovering its potential as a ligand in homogeneous catalysis.

In conclusion, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde, with its unique structural features and diverse functional groups, represents a valuable compound for both academic research and industrial applications. Its role as a building block in organic synthesis, coupled with its promising biological activities, positions it as a key player in the ongoing quest for novel therapeutic agents and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:910442-16-9)7-Chloro-3-methyl-1H-indole-2-carbaldehyde
A1197914
Purity:99%
Quantity:1g
Price ($):361.0
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